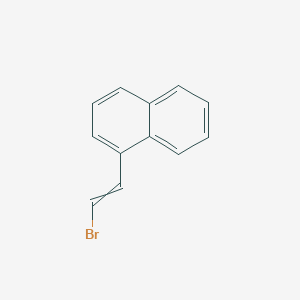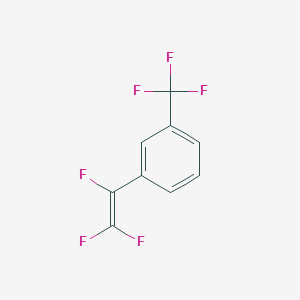
1-(Trifluoroethenyl)-3-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoroethenyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of trifluoromethyl and trifluoroethenyl groups attached to a benzene ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of benzene derivatives using trifluoroiodomethane in the presence of a photochemical catalyst like mercury . This reaction yields benzotrifluoride, which can then be further functionalized to introduce the trifluoroethenyl group.
Industrial Production Methods: Industrial production of this compound often employs flow chemistry techniques to streamline the synthesis process. A unified flow strategy can be used to generate trifluoromethyl-heteroatom anions, which are then coupled with benzene derivatives to produce the desired compound . This method is advantageous due to its scalability and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Trifluoroethenyl)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce nitro groups.
Halogenation: Employing halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Nitration: Produces nitro derivatives of the compound.
Halogenation: Yields halogenated benzene derivatives.
Applications De Recherche Scientifique
1-(Trifluoroethenyl)-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology and Medicine: Investigated for its potential use in pharmaceuticals due to the bioactive properties of fluorinated compounds.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 1-(trifluoroethenyl)-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its trifluoromethyl and trifluoroethenyl groups. These groups can influence the compound’s reactivity and binding affinity, making it effective in various chemical reactions and biological processes .
Comparaison Avec Des Composés Similaires
Trifluoromethylbenzene: Shares the trifluoromethyl group but lacks the trifluoroethenyl group.
Trifluoroethenylbenzene: Contains the trifluoroethenyl group but not the trifluoromethyl group.
Uniqueness: 1-(Trifluoroethenyl)-3-(trifluoromethyl)benzene is unique due to the presence of both trifluoromethyl and trifluoroethenyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential advancements in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
82907-02-6 |
|---|---|
Formule moléculaire |
C9H4F6 |
Poids moléculaire |
226.12 g/mol |
Nom IUPAC |
1-(1,2,2-trifluoroethenyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H4F6/c10-7(8(11)12)5-2-1-3-6(4-5)9(13,14)15/h1-4H |
Clé InChI |
CWCOPPSWRLHCHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C(=C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


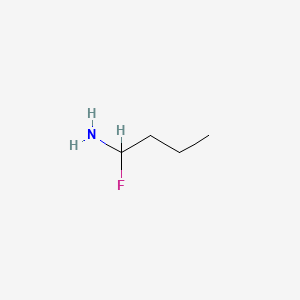
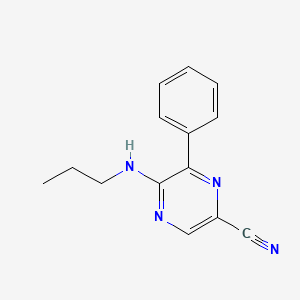
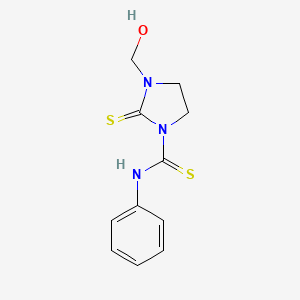

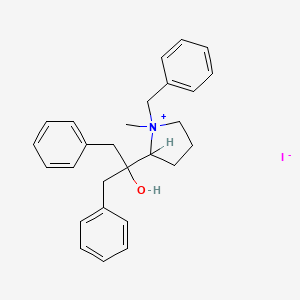
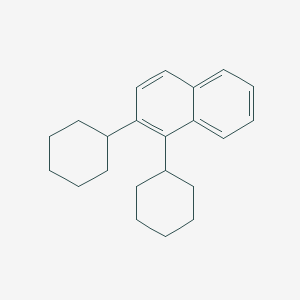

![3,9-Dibutoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B14431972.png)
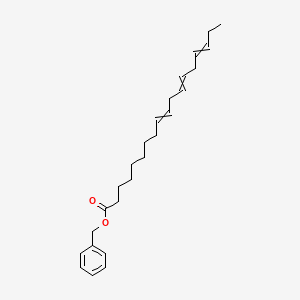
![[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene](/img/structure/B14431976.png)
![2-Propenamide, 3-(2-furanyl)-N-[(phenylamino)thioxomethyl]-](/img/structure/B14431991.png)
![2-[2-(1,4,5,6-Tetrahydropyrimidin-2-yl)ethyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B14431995.png)

